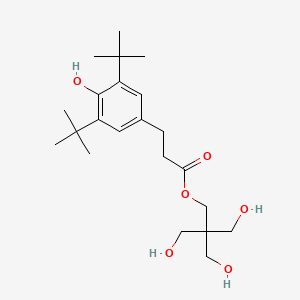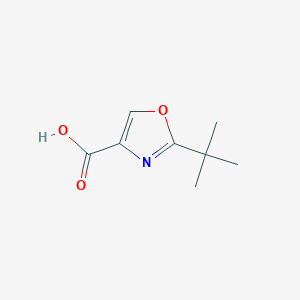![molecular formula C8H11N3 B1289888 (2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine CAS No. 556104-19-9](/img/structure/B1289888.png)
(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” is a chemical compound with the molecular formula C8H13Cl2N3. It has a molecular weight of 222.11 g/mol . This compound is also known by other names such as SCHEMBL7216550, AKOS015966348, and AT21571 .
Synthesis Analysis
The synthesis of “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” and its derivatives has been reported in the literature . These compounds have been synthesized as part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” includes a pyrrolo[2,3-b]pyridine core. The InChI representation of the molecule is InChI=1S/C8H11N3.2ClH/c9-4-6-3-7-1-2-10-8(7)11-5-6;;/h3,5H,1-2,4,9H2,(H,10,11);2*1H .
Chemical Reactions Analysis
The compound “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” and its derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” include a molecular weight of 222.11 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The topological polar surface area is 50.9 Ų .
Applications De Recherche Scientifique
Fibroblast Growth Factor Receptor Inhibitors
The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . FGFR plays an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that certain derivatives of the compound can inhibit breast cancer cell proliferation and induce apoptosis . These derivatives also significantly inhibited the migration and invasion of breast cancer cells .
Necroptosis Inhibition
The compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . It could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Synthesis of 1-tosyl-2,3-dihydro-1H-azepines
The compound has been used in the synthesis of 1-tosyl-2,3-dihydro-1H-azepines, a class of organic compounds . This synthesis involves the ring-opening of 1-tosyl-2,3-dihydro-1H-pyrroles by selective cleavage of the C(sp2)–N bond and subsequent annulation .
Antileishmanial Efficacy
A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives, which are related to the compound, were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Development of New Cancer Therapeutics
The compound and its derivatives have been used in the development of new cancer therapeutics. For example, certain derivatives have shown potent activities against FGFR1, 2, and 3 . These derivatives could be appealing lead compounds beneficial to subsequent optimization .
Mécanisme D'action
Orientations Futures
The future directions for the research on “(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine” and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . In particular, compound 4h, which has shown potent FGFR inhibitory activity and has a low molecular weight, could be an appealing lead compound for subsequent optimization .
Propriétés
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h3,5H,1-2,4,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXSAEKHVBJLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)
